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molecular formula C18H16ClFN2O3 B1623392 Proflazepam CAS No. 52829-30-8

Proflazepam

Cat. No. B1623392
M. Wt: 362.8 g/mol
InChI Key: RCDQRWWSKKYAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C1C[N+]([O-])=C(c2ccccc2F)c2cc(Cl)ccc2N1CC(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:27][OH:28].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:26]1)[C:7]([c:19]1[c:20]([F:25])[cH:21][cH:22][cH:23][cH:24]1)=[N+:8]([O-:18])[CH2:9][C:10](=[O:17])[N:11]2[CH2:12][CH:13]([CH2:14][OH:15])[OH:16]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:26]1)[C:7]([c:19]1[c:20]([F:25])[cH:21][cH:22][cH:23][cH:24]1)=[N:8][CH2:9][C:10](=[O:17])[N:11]2[CH2:12][CH:13]([CH2:14][OH:15])[OH:16]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
O=C1C[N+]([O-])=C(c2ccccc2F)c2cc(Cl)ccc2N1CC(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C1C[N+]([O-])=C(c2ccccc2F)c2cc(Cl)ccc2N1CC(O)CO

Outcomes

Product
Name
Type
product
Smiles
O=C1CN=C(c2ccccc2F)c2cc(Cl)ccc2N1CC(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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